2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol
Overview
Description
The compound “2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol” seems to be a derivative of the 1,3,4-thiadiazole class of compounds. The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
While specific synthesis methods for “2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol” were not found, similar compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Molecular Aggregation and Spectroscopy
Studies have focused on the spectroscopic characteristics and molecular aggregation behaviors of thiadiazole derivatives. For example, research on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol has shown that their fluorescence emission and circular dichroism (CD) spectra can indicate molecular aggregation processes, influenced by the substituent group structure on the molecule (Matwijczuk et al., 2016). Similarly, the molecular organization of thiadiazole derivatives in lipid bilayers has been studied, showing effects on the phase transition in liposomes, suggesting potential applications in understanding cellular processes (Kluczyk et al., 2016).
Green Synthesis and Catalysis
The green synthesis of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines using vanadium oxide loaded on fluorapatite as a catalyst showcases the application of 1,3,4-thiadiazole derivatives in sustainable chemistry. This method offers advantages like rapid synthesis, mild conditions, and eco-friendliness (Kerru et al., 2020).
Antimicrobial and Antiproliferative Activities
Research on 2-substituted-6-(4-methyl-6-substitutedcinnoline-3-yl)imidazo[2,1-b][1,3,4]thiadiazoles has been conducted to explore their antibacterial properties, indicating the potential of thiadiazole derivatives as antimicrobial agents (Jakhar & Makrandi, 2010).
Lipophilicity and Drug Development
The study of lipophilicity in antiproliferative active thiadiazole compounds using reversed-phase chromatography techniques highlights the importance of such compounds in the development of new pharmaceuticals. This research provides insights into the relationship between the chemical structure of thiadiazole derivatives and their biological activity (Niewiadomy et al., 2010).
Molecular Electronics and Sensing Applications
Investigations into the formation of monolayers and thin films of thiadiazole derivatives on metal surfaces have applications in molecular electronics and sensing. For example, the study of dimercaptothiadiazole monolayers on gold electrodes for the simultaneous determination of uric acid and ascorbic acid demonstrates the potential of thiadiazole derivatives in electrochemical sensors (Kalimuthu & John, 2005).
properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWDKZXCKEGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289530 | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol | |
CAS RN |
847155-18-4 | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847155-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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